molecular formula C14H19N5S B6627016 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole

2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole

Cat. No.: B6627016
M. Wt: 289.40 g/mol
InChI Key: MNYYKJZLOQBMTL-UHFFFAOYSA-N
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Description

2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole is a heterocyclic compound that combines a thiazole ring with a piperazine moiety substituted with a pyrimidine derivative

Properties

IUPAC Name

2-[4-(2-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S/c1-3-12-16-11(2)10-13(17-12)18-5-7-19(8-6-18)14-15-4-9-20-14/h4,9-10H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYYKJZLOQBMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole typically involves multiple steps:

    Formation of the Pyrimidine Derivative: The starting material, 2-ethyl-6-methylpyrimidine, can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

    Piperazine Substitution: The pyrimidine derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or methanol to form the intermediate 4-(2-ethyl-6-methylpyrimidin-4-yl)piperazine.

    Thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thioamide or a thioester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2 gas

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery programs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, derivatives of this compound are being studied for their therapeutic potential. The compound’s ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
  • 2-[4-(2-Ethyl-5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
  • 2-[4-(2-Ethyl-6-methylpyrimidin-5-yl)piperazin-1-yl]-1,3-thiazole

Uniqueness

Compared to similar compounds, 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole is unique due to the specific positioning of the ethyl and methyl groups on the pyrimidine ring. This unique substitution pattern can influence the compound’s biological activity and chemical reactivity, making it a valuable compound for further research and development.

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